molecular formula C17H13BrClNO4S B2890806 N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide CAS No. 397280-86-3

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide

Cat. No.: B2890806
CAS No.: 397280-86-3
M. Wt: 442.71
InChI Key: MPFWQICAVZKCHP-UHFFFAOYSA-N
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Description

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzofuran core substituted with acetyl, chloro, and methyl groups at positions 3, 7, and 2, respectively. Crystallographic refinement tools like SHELXL and visualization software such as ORTEP-3 are critical for confirming its three-dimensional structure.

Properties

IUPAC Name

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO4S/c1-9(21)16-10(2)24-17-14(16)7-12(8-15(17)19)20-25(22,23)13-5-3-11(18)4-6-13/h3-8,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFWQICAVZKCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide typically involves multiple steps:

  • Formation of the Benzofuran Core:

    • Starting with a suitable precursor such as 2-methylphenol, the benzofuran core can be synthesized through cyclization reactions involving reagents like acetic anhydride and a catalyst such as sulfuric acid.
    • Chlorination of the benzofuran ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Compound A: N-(4-(benzothiazole-2-yl)phenyl)-4-bromobenzenesulfonamide ()
  • Core Structure : Benzothiazole (vs. benzofuran in the target compound).
  • Substituents : Lacks acetyl and methyl groups; includes a C=N group in the benzothiazole ring.
  • Sulfonamide Linkage : Similar 4-bromophenylsulfonamide group.
Compound B: Hypothetical 4-bromobenzenesulfonamide-furan derivative
  • Core Structure : Simpler furan ring (vs. substituted benzofuran).
  • Substituents : May lack halogen or acetyl groups, reducing steric and electronic effects.

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Target Compound and Analogues
Property Target Compound (Inferred) Compound A ()
Molecular Weight ~480 g/mol (estimated) 444 g/mol
Melting Point (°C) Not reported 220–223
Rf Value Not reported 0.79
IR Peaks (cm⁻¹)
- N-H stretch ~3333 (inferred) 3333
- C=O stretch ~1700 (acetyl group) Absent
- SO₂NH stretch ~3108 (inferred) 3108
¹H NMR (δ, ppm) Multiple aromatic peaks (7.3–8.0) 7.36–7.97 (m, 12H, Ar-H)
¹³C NMR (δ, ppm) Aromatic carbons (115–150) 115.3–148.7 (Ar), 168.6 (C=N)

Key Observations :

  • The acetyl group in the target compound introduces a distinct C=O stretch (~1700 cm⁻¹) in IR, absent in Compound A .
  • The benzofuran core likely reduces electron density in the aromatic system compared to benzothiazole, altering NMR chemical shifts.

Biological Activity

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, structure-activity relationships, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H13BrClNO4S
  • Molecular Weight : 391.86852 g/mol

The presence of functional groups such as the sulfonamide and halogenated benzene rings contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, including carbonic anhydrases (CAs), which are implicated in numerous physiological processes and diseases such as cancer and glaucoma. Studies have shown that related benzofuran sulfonamides exhibit selective inhibition of tumor-associated CA isoforms (hCA IX and hCA XII) with inhibitory constants (Ki) ranging from 10.0 to 97.5 nM .
  • Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, targeting various bacterial strains. For instance, derivatives have shown significant minimum inhibitory concentrations (MICs) against pathogens like E. coli and S. aureus, suggesting a potential role in treating bacterial infections .
  • Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties, demonstrating efficacy in reducing carrageenan-induced edema in animal models, which is indicative of its potential therapeutic applications in inflammatory diseases .

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

Activity Type Target/Organism Effect/Activity Reference
Enzyme InhibitionhCA IX, hCA XIIKi: 10.0 - 97.5 nM
AntimicrobialE. coliMIC: 6.72 mg/mL
AntimicrobialS. aureusMIC: 6.63 mg/mL
Anti-inflammatoryRat modelEdema reduction: up to 94.69%

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

Compound Name Key Differences Biological Activity
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamideLacks bromine substituent; may affect reactivityReduced potency compared to brominated variant
N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamideChlorine substitution alters chemical behaviorVaries in potency against specific targets
Benzofuran derivativesSimpler structures; varying biological propertiesGenerally less potent than sulfonamide derivatives

Case Studies and Research Findings

Several studies have investigated the biological activities of benzofuran-based sulfonamides, highlighting their therapeutic potential:

  • A study published in Frontiers in Chemistry reported that certain benzofuran sulfonamides exhibited selective growth inhibition against cancer cell lines, indicating their potential as anticancer agents .
  • Another research article focused on the synthesis and evaluation of new benzenesulphonamides with carboxamide functionalities demonstrated significant anti-inflammatory and antimicrobial activities, suggesting a promising avenue for further development .

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